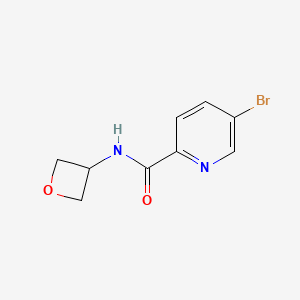
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, an oxetane ring attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyridine ring . It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide typically involves the following steps:
Oxetane Formation: The formation of the oxetane ring, which is a four-membered cyclic ether.
Carboxamide Formation:
The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of brominating agents such as N-bromosuccinimide (NBS) for the bromination step, and the use of oxetane precursors and amide-forming reagents for the subsequent steps .
Análisis De Reacciones Químicas
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies to investigate its biological activity and potential therapeutic effects.
Chemical Research: It serves as a precursor in the synthesis of more complex chemical compounds for various research purposes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the oxetane ring contribute to the compound’s reactivity and ability to form stable complexes with biological molecules. The carboxamide group plays a role in hydrogen bonding and other interactions with target proteins and enzymes .
Comparación Con Compuestos Similares
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
5-bromo-N-(oxetan-3-yl)pyridine-2-methanamine: This compound has a methanamine group instead of a carboxamide group.
Propiedades
IUPAC Name |
5-bromo-N-(oxetan-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-1-2-8(11-3-6)9(13)12-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIZKQZLAHWTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
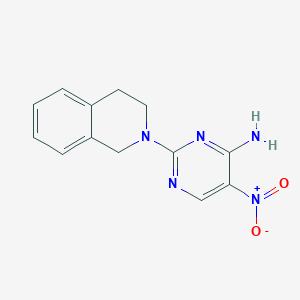
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-acetamidophenyl)acetamide](/img/structure/B2608706.png)
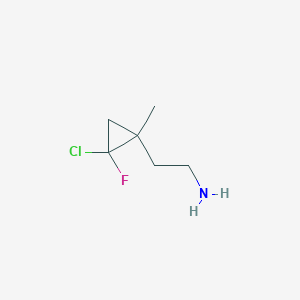
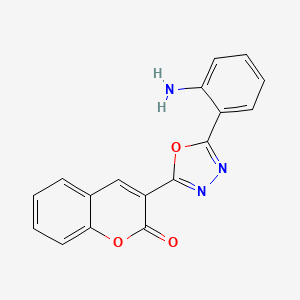
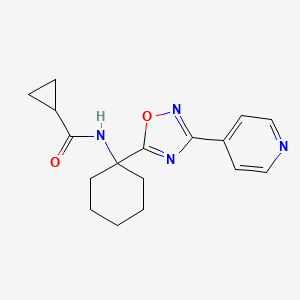
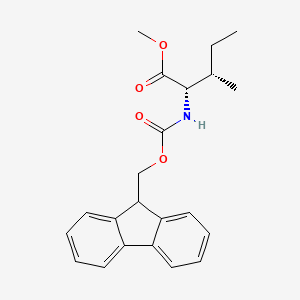
![4-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride](/img/structure/B2608713.png)

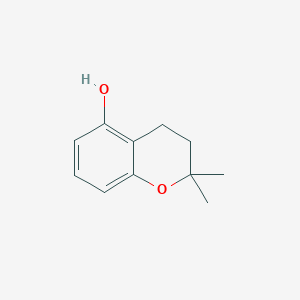
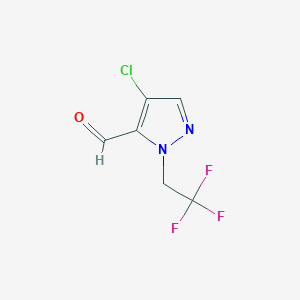
![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)
![2-methyl-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2608723.png)
